Capecitabine-d11

Description

BenchChem offers high-quality Capecitabine-d11 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Capecitabine-d11 including the price, delivery time, and more detailed information at info@benchchem.com.

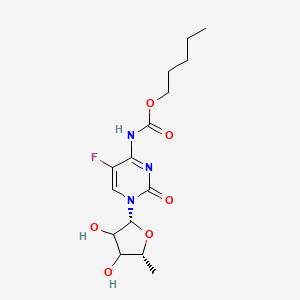

Structure

3D Structure

Properties

IUPAC Name |

pentyl N-[1-[(2R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10?,11?,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGWJHPBXLXJQN-JXDRLYBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2C(C([C@H](O2)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Capecitabine-d11: Properties, Applications, and Bioanalytical Methodologies

This guide provides an in-depth technical overview of Capecitabine-d11, a critical tool in pharmaceutical research and development. We will move beyond simple data recitation to explore the causality behind its application, focusing on its physicochemical properties and its indispensable role as an internal standard in quantitative bioanalysis. The methodologies described herein are designed to be robust and self-validating, reflecting best practices in the field.

Introduction: The Need for Precision in Pharmacokinetics

Capecitabine, marketed as Xeloda®, is an orally-administered fluoropyrimidine carbamate used in the treatment of various cancers, including metastatic breast and colorectal cancers.[1][2][3] It functions as a prodrug, meaning it is converted within the body into its active, cytotoxic form, 5-fluorouracil (5-FU).[3][4] The efficacy and toxicity of Capecitabine are directly related to the plasma concentrations of the parent drug and its metabolites. Therefore, accurately quantifying these compounds in biological matrices is paramount for both clinical pharmacology studies and therapeutic drug monitoring.

Quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is subject to variability from two main sources: sample matrix effects and inconsistencies in sample preparation. A stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues.[5] Capecitabine-d11 is the deuterated analogue of Capecitabine and serves this exact purpose.[6][7] Because its physicochemical properties are nearly identical to the unlabeled analyte, it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by its higher mass. This allows it to reliably correct for analytical variations, ensuring the highest degree of accuracy and precision in quantification.[8]

Section 1: Core Physicochemical and Handling Properties

The fundamental characteristics of Capecitabine-d11 are foundational to its use. The deuterium labeling on the pentyl chain minimally impacts its chemical behavior while increasing its mass, which is the key to its function as an internal standard.

| Property | Data |

| CAS Number | 1132662-08-8[6][7][9][10][11] |

| Chemical Name | Pentyl-d11 (1-((2R,3R,4S,5R)-3,4-dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate[10] |

| Molecular Formula | C₁₅H₁₁D₁₁FN₃O₆[6][7][11] |

| Molecular Weight | 370.42 g/mol [6][7][10][11] |

| Synonyms | 5'-Deoxy-5-fluoro-N-[(pentyl-d11-oxy)carbonyl]cytidine, Capecitibine-d11, Xeloda-d11[10][11] |

| Appearance | Off-White to Pale Yellow Low Melting Solid[10] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere or at -20°C.[10][12] Expert Insight: Always refer to the supplier-specific Certificate of Analysis (CoA) for the recommended storage conditions, as these can vary. Proper storage is critical to prevent degradation and maintain isotopic purity. |

| Handling Precautions | Capecitabine is a cytotoxic agent; its deuterated form should be handled with the same precautions.[13] Use appropriate personal protective equipment (PPE), including gloves and eye protection. Handle in a well-ventilated area or chemical fume hood.[13] |

Section 2: The Metabolic Journey of Capecitabine

To understand the application of Capecitabine-d11, one must first understand the metabolic activation pathway of the parent drug. Capecitabine undergoes a three-step enzymatic conversion to generate the active 5-FU, a process that cleverly concentrates the cytotoxic agent at the tumor site.[14][15][16] Capecitabine-d11 is presumed to follow the identical metabolic route, making it an ideal tracer for metabolic studies in addition to its role as an internal standard.

The activation pathway is as follows:

-

Liver: Orally administered Capecitabine is absorbed and converted by carboxylesterase, an enzyme abundant in the liver, to 5'-deoxy-5-fluorocytidine (5'-DFCR).[4][14][15]

-

Liver and Tumor Tissues: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by the enzyme cytidine deaminase.[4][14][15]

-

Tumor Tissues: The final, crucial step occurs preferentially in tumor tissues. Thymidine phosphorylase, an enzyme that is often overexpressed in malignant cells, converts 5'-DFUR into the active anticancer drug, 5-fluorouracil (5-FU).[4][15]

This tumor-selective activation is a key advantage of Capecitabine, as it enhances antitumor activity while limiting systemic toxicity.[15]

Caption: Metabolic activation of Capecitabine to 5-fluorouracil (5-FU).

Section 3: Application in Quantitative Bioanalysis

The primary application of Capecitabine-d11 is as an internal standard for the quantification of Capecitabine in biological matrices like plasma.[6] The following protocol outlines a robust, self-validating workflow for this purpose using protein precipitation followed by LC-MS/MS analysis.

Causality Behind the Experimental Choices

-

Internal Standard (IS): We use Capecitabine-d11 because its near-identical chemical nature to Capecitabine ensures it accurately reflects the analytical variability of the analyte during sample processing and analysis.[5]

-

Sample Preparation: Protein precipitation with a solvent like methanol or acetonitrile is chosen for its speed, simplicity, and effectiveness in removing the majority of plasma proteins, which can interfere with LC-MS/MS analysis.[17][18] While liquid-liquid extraction or solid-phase extraction can yield cleaner samples, protein precipitation is often sufficient and more high-throughput.

-

Detection: LC-MS/MS provides unparalleled sensitivity and selectivity, allowing for the precise quantification of low-concentration analytes in a complex matrix. It can differentiate between Capecitabine and Capecitabine-d11 based on their mass-to-charge ratio (m/z).

Detailed Experimental Protocol: Quantification in Human Plasma

1. Preparation of Stock and Working Solutions

-

Capecitabine Stock (1 mg/mL): Accurately weigh and dissolve Capecitabine in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.

-

Capecitabine-d11 IS Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of Capecitabine-d11 in the same manner.

-

Working Solutions: Serially dilute the stock solutions with a 50:50 mixture of methanol and water to create working solutions for calibration standards and a single, fixed-concentration working solution for the IS.

2. Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

-

Spike blank, pooled human plasma with the Capecitabine working solutions to create a series of calibration standards covering the expected concentration range (e.g., 10-5000 ng/mL).

-

Prepare QC samples in the same manner at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

-

To 100 µL of a plasma sample (unknown, CC, or QC), add 20 µL of the Capecitabine-d11 IS working solution. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile or methanol. This high ratio of organic solvent denatures and precipitates the plasma proteins.

-

Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumental Conditions (Typical)

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute the analyte.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode.

-

MRM Transitions: Monitor specific parent → daughter ion transitions for both Capecitabine and Capecitabine-d11.

5. Data Analysis

-

Integrate the peak areas for both the Capecitabine and Capecitabine-d11 MRM transitions.

-

Calculate the peak area ratio (Capecitabine Area / Capecitabine-d11 Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the CC standards.

-

Determine the concentration of unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Sources

- 1. Capecitabine | 154361-50-9 [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. researchgate.net [researchgate.net]

- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. Capecitabine-d11 | CAS 1132662-08-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. a2bchem.com [a2bchem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. vivanls.com [vivanls.com]

- 12. Capecitabine-d11 | TRC-C175652-10MG | LGC Standards [lgcstandards.com]

- 13. pharmacopoeia.com [pharmacopoeia.com]

- 14. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncodaily.com [oncodaily.com]

- 16. Population pharmacokinetic analysis of the major metabolites of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sphinxsai.com [sphinxsai.com]

- 18. researchgate.net [researchgate.net]

Precision Tracking: Metabolic Pathway Analysis of Capecitabine via Deuterated Isotope Dilution LC-MS/MS

Executive Summary

Capecitabine is a rationally designed oral fluoropyrimidine carbamate that functions as a prodrug for 5-Fluorouracil (5-FU). Its clinical efficacy relies on a three-step enzymatic conversion cascade that preferentially activates the drug within tumor tissues. However, the high inter-patient variability in metabolic enzyme activity (particularly DPD and TP) necessitates rigorous pharmacokinetic (PK) monitoring.

This guide details the Metabolic Pathway Analysis of Capecitabine , focusing on the critical role of deuterated and stable isotopes (e.g., Capecitabine-d11, 5-FU-13C15N2) in achieving precise quantification via LC-MS/MS. We move beyond simple concentration measurement to explore the mechanistic tracking of metabolic flux and the correction of matrix effects in complex biological fluids.

The Metabolic Cascade: A Triple-Enzyme Activation System

Capecitabine was designed to bypass the gastrointestinal toxicity associated with direct 5-FU administration. Understanding this pathway is a prerequisite for designing an analytical strategy, as one must simultaneously quantify the parent drug, its intermediate metabolites, and the active agent.

The Pathway Mechanics

-

Intestinal Absorption: Capecitabine passes through the intestinal mucosa intact.

-

Hepatic Conversion (Step 1): In the liver, Carboxylesterase (CES) hydrolyzes the carbamate moiety to form 5'-Deoxy-5-fluorocytidine (5'-DFCR) .[1]

-

Deamination (Step 2): Cytidine Deaminase (CDA) , present in the liver and tumor tissues, converts 5'-DFCR to 5'-Deoxy-5-fluorouridine (5'-DFUR) .[2]

-

Tumor Activation (Step 3): Thymidine Phosphorylase (TP) , which is often upregulated in tumor tissue, cleaves the sugar moiety to release the active cytotoxic agent, 5-Fluorouracil (5-FU) .

-

Catabolism (Elimination): 5-FU is rapidly degraded by Dihydropyrimidine Dehydrogenase (DPD) into Dihydrofluorouracil (DHFU), eventually leading to

-fluoro-

Pathway Visualization

Figure 1: The three-step enzymatic activation of Capecitabine to 5-FU and subsequent catabolism.

The Role of Deuterated Isotopes in Analysis[4]

In LC-MS/MS analysis, the "gold standard" for quantification is the Stable Isotope Dilution Assay (SIDA) . This method uses isotopically labeled internal standards (SIL-IS) that are chemically identical to the analyte but differ in mass.

Why Deuterium and Stable Isotopes?

-

Matrix Effect Correction: Biological matrices (plasma, urine, tumor homogenate) contain phospholipids and salts that suppress or enhance ionization in the mass spectrometer source. Because a deuterated standard (e.g., Capecitabine-d11) co-elutes (or nearly co-elutes) with the analyte, it experiences the exact same suppression. Taking the ratio of Analyte/IS cancels out these errors.

-

Carrier Effect: In low-concentration samples, adsorption to glass or plastic surfaces can cause loss of analyte. A high concentration of SIL-IS acts as a "carrier," occupying active sites and improving recovery of the trace analyte.

Selection of Isotopes

For Capecitabine analysis, specific isotopes are recommended to avoid "cross-talk" (isotopic overlap) and ensure stability.

| Analyte | Recommended Internal Standard | Mass Shift | Notes |

| Capecitabine | Capecitabine-d11 | +11 Da | The pentyl side chain is fully deuterated. High mass shift prevents overlap with natural isotopes. |

| 5-FU | 5-FU-13C15N2 | +3 Da | Preferred over deuterium (d2) for 5-FU to avoid hydrogen exchange issues in acidic mobile phases. |

| 5'-DFUR | 5'-DFUR-d3 | +3 Da | Deuterium usually placed on the methyl group of the sugar or pyrimidine ring. |

Critical Insight: While deuterated standards (d-labeled) are common, 13C/15N labeled standards are often superior for small polar molecules like 5-FU because deuterium on exchangeable positions (like N-H) can be lost in protic solvents, altering the mass signal.

Experimental Protocol: Simultaneous Quantification

This protocol describes a validated workflow for extracting and analyzing Capecitabine and 5-FU from human plasma.[3][4][5]

Reagents and Materials

-

Analytes: Capecitabine, 5'-DFCR, 5'-DFUR, 5-FU.[1][2][4][5][6]

-

Internal Standards: Capecitabine-d11, 5-FU-13C15N2.

-

Matrix: K2EDTA Plasma.[7]

-

Solvents: LC-MS grade Methanol, Acetonitrile, Ammonium Acetate, Formic Acid, Ethyl Acetate.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over protein precipitation alone to remove phospholipids and separate the non-polar Capecitabine from polar interferences.

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 20 µL of mixed Internal Standard Working Solution (Capecitabine-d11 @ 500 ng/mL + 5-FU-13C15N2 @ 100 ng/mL). Vortex for 10 sec.

-

Extraction: Add 1.0 mL of Ethyl Acetate .

-

Note: Ethyl acetate extracts Capecitabine (logP ~0.9) and its metabolites efficiently while leaving behind salts and proteins.

-

-

Agitation: Shake/Vortex vigorously for 10 minutes.

-

Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Evaporation: Transfer the organic supernatant (top layer) to a clean glass vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (0.1% Formic Acid in Water/Acetonitrile 80:20). Vortex well.

LC-MS/MS Conditions

Due to the polarity difference between Capecitabine (hydrophobic) and 5-FU (hydrophilic), a gradient elution on a specialized column is required.

-

Column: Waters Atlantis T3 C18 (3 µm, 2.1 x 100 mm) or Phenomenex Luna Omega Polar C18. These columns retain polar compounds (5-FU) better than standard C18.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 4.0).

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.[8]

Gradient Table:

| Time (min) | % B | Event |

|---|---|---|

| 0.0 | 5 | Load 5-FU (Polar) |

| 1.0 | 5 | Isocratic Hold |

| 4.0 | 95 | Elute Capecitabine |

| 5.5 | 95 | Wash |

| 5.6 | 5 | Re-equilibrate |

| 8.0 | 5 | End |

Mass Spectrometry (MRM Parameters)

Operate in Negative Ion Mode for 5-FU (better sensitivity) and Positive Ion Mode for Capecitabine, or use rapid polarity switching if the instrument allows. Note: Many modern labs use Negative mode for all if sensitivity allows, or Positive for all. Below is the optimized dual-mode approach.

| Compound | Polarity | Precursor (m/z) | Product (m/z) | Collision Energy (eV) |

| Capecitabine | ESI (+) | 360.1 | 244.1 | 20 |

| Capecitabine-d11 | ESI (+) | 371.2 | 255.2 | 20 |

| 5-FU | ESI (-) | 129.0 | 42.0 | -18 |

| 5-FU-13C15N2 | ESI (-) | 132.0 | 45.0 | -18 |

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow from sample collection to data quantification.

Data Interpretation & Troubleshooting

Handling Isotopic Contribution

When using d11-Capecitabine, the mass difference (+11 Da) is large enough that natural isotopic abundance from the native drug (M+1, M+2) does not interfere with the IS channel. However, for 5-FU (+3 Da), ensure the resolution of the quadrupole is set to "Unit" or "High" to prevent crosstalk.

The "Metabolic Switching" Check

If you observe unexpectedly high levels of 5-FU and low levels of FBAL (catabolite), the patient may be DPD Deficient . This is a critical safety finding. In a research setting, you can validate this by spiking the sample with 13C-Uracil ; high endogenous uracil levels correlate with DPD deficiency.

Stability

Capecitabine is relatively stable, but 5-FU can degrade in whole blood if not processed quickly. DPD enzyme activity continues ex vivo.

-

Protocol Tip: Add a DPD inhibitor (e.g., gimeracil) to the collection tube if a delay in centrifugation is expected, though immediate plasma separation and freezing at -80°C is usually sufficient.

References

-

Reigner, B., et al. (2001). Clinical Pharmacokinetics of Capecitabine.[5][9] Clinical Pharmacokinetics.[5] Link

-

Deng, P., et al. (2015). Simultaneous determination of capecitabine and its three nucleoside metabolites in human plasma by high performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Link

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[7][9][10] Link

-

Guichard, N., et al. (2005).[5] Stable isotope dilution LC-MS/MS measurement of 5-fluorouracil in human plasma. Journal of Mass Spectrometry. Link

-

Shrivastav, P.S., et al. (2015).[5] Determination of capecitabine-an anticancer drug in dried blood spot by LC-ESI-MS/MS.[5] International Journal of Pharmacy and Pharmaceutical Sciences.[7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-mass spectrometry method for the analysis of the anti-cancer agent capecitabine and its nucleoside metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. BASi® | Determination Of 5-fluorouracil In Human Plasma Using Lc-ms/ms [basinc.com]

- 9. An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Critical Distinction: A Technical Guide to Capecitabine and Capecitabine-d11 for Advanced Drug Development

Introduction: The Role of Capecitabine in Oncology and the Analytical Imperative

Capecitabine, an orally administered fluoropyrimidine carbamate, stands as a cornerstone in the treatment of various solid tumors, including metastatic breast and colorectal cancers.[1][2][3] Its efficacy lies in its design as a prodrug of 5-fluorouracil (5-FU), offering the advantage of oral dosing and preferential activation within tumor tissues.[1][2] The conversion of capecitabine to the cytotoxic 5-FU is a three-step enzymatic process, culminating in the targeted disruption of DNA synthesis in rapidly dividing cancer cells.[1][2][4] Given the high variability in patient pharmacokinetics, precise and accurate quantification of capecitabine and its metabolites in biological matrices is paramount for therapeutic drug monitoring, dose optimization, and the development of novel drug delivery systems.[5] This necessity for analytical rigor brings to the forefront the critical role of isotopically labeled internal standards, exemplified by Capecitabine-d11.

This technical guide provides an in-depth exploration of the chemical and functional distinctions between Capecitabine and its deuterated analogue, Capecitabine-d11. We will delve into the fundamental principles of isotopic labeling, compare their chemical profiles, and elucidate the practical application of Capecitabine-d11 as an internal standard in bioanalytical methodologies, thereby ensuring the highest standards of data integrity in research and clinical settings.

The Foundation of Precision: Understanding Isotopic Labeling with Deuterium

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes. In the case of Capecitabine-d11, eleven hydrogen atoms (¹H) in the pentyl chain of the carbamate moiety have been replaced with deuterium (²H or D), a stable, non-radioactive isotope of hydrogen.[6][7]

The rationale behind this substitution is rooted in the principles of mass spectrometry. Deuterium possesses a greater atomic mass than hydrogen. This mass difference, while subtle, is readily distinguishable by a mass spectrometer. Crucially, the substitution of hydrogen with deuterium results in a compound that is chemically identical to the parent drug in its reactivity and chromatographic behavior. This parallel behavior is the cornerstone of its utility as an ideal internal standard.

A Comparative Analysis of Chemical Profiles

While chemically analogous, the isotopic labeling of Capecitabine-d11 imparts a distinct and measurable difference in its physical properties, primarily its molecular weight.

| Property | Capecitabine | Capecitabine-d11 | Rationale for the Difference |

| Chemical Formula | C₁₅H₂₂FN₃O₆[2] | C₁₅H₁₁D₁₁FN₃O₆[7] | Replacement of 11 protium (¹H) atoms with 11 deuterium (²H) atoms. |

| Molecular Weight | ~359.35 g/mol [2] | ~370.42 g/mol [7][8] | The increased mass of deuterium compared to protium. |

| Chemical Structure | Identical core structure | Identical core structure with deuterium labeling on the pentyl chain | To ensure identical chemical and chromatographic behavior. |

| Physicochemical Properties | Highly water-soluble and good permeability[5] | Assumed to be virtually identical to Capecitabine | The C-D bond is slightly stronger than the C-H bond, but this has a negligible effect on properties like solubility and polarity in this context. |

| Biological Activity | Prodrug of 5-FU[1][2] | Not intended for therapeutic use; used as an analytical standard[6][9] | While it would likely undergo the same metabolic conversion, its purpose is analytical, not therapeutic. |

The Lynchpin of Bioanalysis: Capecitabine-d11 as an Internal Standard

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is indispensable for achieving accuracy and precision.[6][9][10] The IS is a compound of known concentration added to every sample, calibrator, and quality control sample. It co-elutes with the analyte of interest (in this case, Capecitabine) and is used to correct for variations in sample preparation, injection volume, and instrument response.

Capecitabine-d11 is the gold standard for an internal standard in Capecitabine quantification for several reasons:

-

Co-elution: Due to its identical chemical structure, Capecitabine-d11 exhibits the same retention time as Capecitabine in a chromatographic system. This ensures that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer's ion source.

-

Similar Extraction Recovery: During sample preparation (e.g., protein precipitation or liquid-liquid extraction), the recovery of Capecitabine-d11 will closely mirror that of Capecitabine, effectively normalizing any sample loss.

-

Distinct Mass-to-Charge Ratio (m/z): The 11-dalton mass difference allows the mass spectrometer to detect and quantify both Capecitabine and Capecitabine-d11 simultaneously and without interference, despite their identical chromatographic behavior.

The use of a stable isotope-labeled internal standard like Capecitabine-d11 is a self-validating system. Any unforeseen variation affecting the analyte will proportionally affect the internal standard, thereby maintaining the integrity of the quantitative result.

Visualizing the Metabolic and Analytical Pathways

To fully appreciate the context in which these two compounds are utilized, it is essential to visualize both the biological fate of Capecitabine and the analytical workflow for its quantification.

The Metabolic Conversion of Capecitabine

Capecitabine itself is pharmacologically inactive.[1] Its therapeutic effect is realized through a three-step enzymatic conversion to 5-FU, which occurs preferentially in tumor tissue due to higher concentrations of the final activating enzyme, thymidine phosphorylase.[1][9]

Caption: The three-step enzymatic conversion of Capecitabine to the active drug, 5-FU.

A Validated LC-MS Workflow for Capecitabine Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of Capecitabine in a biological matrix, such as plasma, highlighting the integral role of Capecitabine-d11.

Caption: A typical bioanalytical workflow for Capecitabine quantification using LC-MS/MS.

Exemplary Experimental Protocol: LC-MS/MS Quantification of Capecitabine in Human Plasma

This protocol outlines a robust method for the determination of Capecitabine concentrations in human plasma, a critical procedure in pharmacokinetic studies.

1. Preparation of Standards and Quality Controls (QCs):

- Prepare a primary stock solution of Capecitabine and Capecitabine-d11 (Internal Standard) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

- Perform serial dilutions of the Capecitabine stock solution with pooled, drug-free human plasma to create calibration standards at concentrations spanning the expected therapeutic range (e.g., 0.05 to 10 µg/mL).[11][12]

- Prepare QC samples in drug-free plasma at low, medium, and high concentrations.

2. Sample Preparation:

- Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

- Add 20 µL of the Capecitabine-d11 working solution (e.g., at 5 µg/mL) to each tube and vortex briefly. This step introduces the internal standard.

- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.

- Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

- HPLC System: A standard reverse-phase HPLC system.

- Column: C18 analytical column (e.g., 75 mm x 4.6 mm, 5 µm).[13]

- Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water).[13]

- Flow Rate: 1.0 - 1.2 mL/min.[13][14]

- Injection Volume: 10-20 µL.[13]

- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[14][15]

- Detection: Monitor the specific mass transitions for Capecitabine and Capecitabine-d11 using Multiple Reaction Monitoring (MRM).

4. Data Analysis:

- Integrate the peak areas for both the Capecitabine and Capecitabine-d11 MRM transitions.

- Calculate the peak area ratio (Capecitabine area / Capecitabine-d11 area) for all samples.

- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

- Determine the concentration of Capecitabine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The distinction between Capecitabine and Capecitabine-d11 is a clear illustration of the synergy between medicinal chemistry and analytical science. While Capecitabine serves as a potent therapeutic agent, its deuterated counterpart, Capecitabine-d11, is an indispensable tool that ensures the data generated in preclinical and clinical studies is of the highest accuracy and reliability.[6] For researchers and drug development professionals, understanding this difference is not merely academic; it is fundamental to the principles of modern bioanalysis and the rigorous validation of pharmacokinetic and therapeutic data. The use of stable isotope-labeled standards like Capecitabine-d11 underpins the trustworthiness of analytical results, ultimately contributing to safer and more effective cancer therapies.

References

-

Veeprho. Capecitabine-D11 | CAS 1132662-08-8. [Link]

-

ResearchGate. Chemical structures of capecitabine (CAP) and its major metabolites. [Link]

-

OncoDaily. Capecitabine in Oncology: Mechanisms, Clinical Applications, Regimens, and Toxicity Management. [Link]

-

de Wit, D., et al. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis. Clinical and Translational Science, 2019. [Link]

-

Wikipedia. Capecitabine. [Link]

-

DrugBank. Capecitabine: Indications, Uses, Dosage, Drugs Interactions, Side effects. [Link]

-

Gemo, G., et al. Continuous Flow Synthesis of Anticancer Drugs. Molecules, 2021. [Link]

-

Scholars Research Library. An improved RP-HPLC method for the quantitative determination of capecitabine in bulk and pharmaceutical tablet dosage form. [Link]

-

CORE. FORMULATION AND EVALUATION OF CAPECITABINE IMMEDIATE RELEASE TABLETS. [Link]

-

Reigner, B., et al. Clinical pharmacokinetics of capecitabine. Clinical Pharmacokinetics, 2001. [Link]

-

YouTube. Pharmacology of Capecitabine (Xeloda); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

-

Nagasawa, K., et al. Comparison of capecitabine concentrations determined by microsampling versus plasma concentrations for therapeutic drug monitoring: a pilot study. Journal of Pharmacy and Pharmacology, 2024. [Link]

-

ResearchGate. (PDF) Determination of capecitabine-an anticancer drug in dried blood spot by LC-ESI-MS/MS. [Link]

-

Terada, T., et al. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5'-Deoxy-5-fluorocytidine, and Creatinine Clearance. Anticancer Research, 2020. [Link]

-

Al-Majed, A. R., et al. Development and Validation of a Spectrofluorimetric Method for the Quantification of Capecitabine in Bulk and Tablets. Journal of Young Pharmacists, 2019. [Link]

-

ResearchGate. Metabolic pathway of capecitabine. [Link]

-

Guichard, B., et al. Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies. Journal of Chromatography B, 2005. [Link]

-

ResearchGate. Development and validation of new analytical methods for the estimation of capecitabine in pharmaceutical dosage form. [Link]

-

Srinivasu, M. K., et al. RP-HPLC Method for the Estimation of Capecitabine in Tablet Dosage Forms. Asian Journal of Chemistry, 2012. [Link]

-

EngagedScholarship@CSU. Liquid Chromatography–Mass Spectrometry Method for The Analysis of The Anti-Cancer Agent Capecitabine and Its Nucleoside Metabolites. [Link]

-

Anticancer Research. A Rapid and Simple HPLC Assay for Quantification of Capecitabine for Drug Monitoring Purposes. [Link]

-

Xu, Y., & Grem, J. L. Liquid chromatography-mass spectrometry method for the analysis of the anti-cancer agent capecitabine and its nucleoside metabolites in human plasma. Journal of Chromatography B, 2003. [Link]

Sources

- 1. oncodaily.com [oncodaily.com]

- 2. Capecitabine - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. Capecitabine-d11 | CAS 1132662-08-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Capecitabine-d11 | TRC-C175652-10MG | LGC Standards [lgcstandards.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. engagedscholarship.csuohio.edu [engagedscholarship.csuohio.edu]

- 12. Liquid chromatography-mass spectrometry method for the analysis of the anti-cancer agent capecitabine and its nucleoside metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Bioanalytical Strategies: Metabolic Profiling of Capecitabine via Stable Isotope Dilution

The following technical guide details the bioanalytical strategy for Capecitabine and its metabolites, specifically addressing the utility and mechanistic limitations of the stable isotope-labeled internal standard, Capecitabine-d11 .

Executive Summary & Core Directive

Capecitabine (Xeloda) is an oral fluoropyrimidine carbamate prodrug that undergoes a three-step enzymatic conversion to form the cytotoxic agent 5-Fluorouracil (5-FU) .[1] The accurate identification and quantification of this pathway are critical for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.

This guide addresses a frequent bioanalytical challenge: The Strategic Use of Capecitabine-d11.

Critical Technical Insight:

Commercially available Capecitabine-d11 is labeled on the pentyl side chain (

Metabolic Pathway & Isotope Tracking

Understanding the structural fate of the deuterium label is the prerequisite for assay design. The diagram below illustrates the enzymatic cascade and the "Label Loss" event.

Graphviz Pathway Diagram

Figure 1: The metabolic fate of Capecitabine-d11.[1][2] Note that the d11 tag (Red) is cleaved immediately, rendering downstream metabolites (Yellow/Green) unlabeled.

Experimental Protocol: LC-MS/MS Workflow

This protocol utilizes a Simultaneous Extraction / Polarity Switching method. Capecitabine is lipophilic and ionizes well in Positive mode, while 5-FU is polar and requires Negative mode.

Materials & Reagents[4][5]

-

Analyte: Capecitabine, 5'-DFCR, 5'-DFUR, 5-FU.[1][3][2][4][5][6]

-

Internal Standard (Parent): Capecitabine-d11 (Pentyl-d11).[7]

-

Internal Standard (Metabolite): 5-Fluorouracil-

(Required for 5-FU quantification due to label loss). -

Matrix: Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

Liquid-Liquid Extraction (LLE) is often too selective for the parent, losing the polar 5-FU. Protein Precipitation (PPT) is preferred for simultaneous profiling.

-

Aliquot: Transfer 100 µL of plasma into a 1.5 mL Eppendorf tube.

-

IS Spike: Add 10 µL of combined IS working solution (Capecitabine-d11 @ 500 ng/mL + 5-FU-

@ 100 ng/mL). -

Precipitation: Add 300 µL of cold Methanol/Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

-

Vortex: Mix vigorously for 2 minutes.

-

Centrifugation: Spin at 14,000 rpm for 10 minutes at 4°C.

-

Transfer: Transfer supernatant to an HPLC vial.

-

Note: For high-sensitivity 5-FU analysis, evaporation and reconstitution in the mobile phase is recommended to reduce solvent strength effects.

-

LC-MS/MS Conditions[8]

-

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Column: Phenomenex Kinetex F5 (PFP) or Waters HSS T3.

-

Why? Standard C18 retains Capecitabine but elutes 5-FU in the void volume. PFP or T3 phases provide retention for polar fluoropyrimidines.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile (1:1).

Gradient Profile:

| Time (min) | %B | Flow (mL/min) | State |

|---|---|---|---|

| 0.0 | 5 | 0.4 | Load (Retain 5-FU) |

| 1.0 | 5 | 0.4 | Isocratic Hold |

| 4.0 | 95 | 0.4 | Elute Capecitabine |

| 5.5 | 95 | 0.4 | Wash |

| 5.6 | 5 | 0.4 | Re-equilibrate |

Mass Spectrometry Parameters & Identification Logic

To identify metabolites, we rely on Multiple Reaction Monitoring (MRM) . Capecitabine-d11 is used to normalize the parent drug data, correcting for matrix effects and recovery variances.

MRM Transitions Table

| Analyte | Polarity | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

| Capecitabine | ESI (+) | 360.1 | 244.1 | 25 | Parent Drug |

| Capecitabine-d11 | ESI (+) | 371.2 | 255.2 | 25 | Internal Standard |

| 5'-DFCR | ESI (+) | 246.1 | 112.1 | 20 | Metabolite 1 |

| 5'-DFUR | ESI (-) | 245.1 | 128.0 | -18 | Metabolite 2 |

| 5-FU | ESI (-) | 129.0 | 42.0 | -22 | Active Drug |

| 5-FU- | ESI (-) | 132.0 | 45.0 | -22 | Metabolite IS |

Analytical Logic for Identification

Since the d11 label is lost, "Identification" is achieved through a Triangulation Method :

-

Retention Time Locking: The Capecitabine-d11 peak defines the exact retention time (RT) of the parent. Any peak eluting at this RT with the transition 360.1 -> 244.1 is confirmed as Capecitabine.

-

Stoichiometric Correlation: In metabolic stability assays (microsomes/hepatocytes), the Rate of Disappearance of the Capecitabine/Capecitabine-d11 ratio must inversely correlate with the Rate of Appearance of 5'-DFCR.

-

Transition Ratio Confirmation: For the unlabeled metabolites (5-FU, etc.), identification is confirmed by monitoring a secondary "qualifier" transition (e.g., for 5-FU, monitor 129.0 -> 42.0 and 129.0 -> 58.0). The ratio between these two transitions must match the authentic standard within ±20%.

Analytical Workflow Diagram

The following diagram details the decision matrix for processing samples using the d11 standard.

Figure 2: Integrated LC-MS/MS workflow utilizing dual internal standards for complete pathway coverage.

References

-

Deng, Y., et al. (2015). "Determination of capecitabine and its metabolites in human plasma by high-performance liquid chromatography–tandem mass spectrometry." Journal of Chromatography B. Link

-

Guo, Y., et al. (2012). "Simultaneous determination of capecitabine and its three nucleoside metabolites in human plasma by LC–MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Santa Cruz Biotechnology. "Capecitabine-d11 Product Data Sheet (CAS 1132662-08-8)." SCBT.com. Link[8]

-

Toronto Research Chemicals. "Capecitabine-d11 Structure and Isotope Information." LGC Standards. Link[9]

-

Reigner, B., et al. (2001). "Clinical pharmacokinetics of capecitabine." Clinical Pharmacokinetics. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatography-mass spectrometry method for the analysis of the anti-cancer agent capecitabine and its nucleoside metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. veeprho.com [veeprho.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Capecitabine-d11 | TRC-C175652-10MG | LGC Standards [lgcstandards.com]

Technical Guide: Isotopic Enrichment & Bioanalytical Application of Capecitabine-d11

Executive Summary

Capecitabine-d11 (Pentyl-d11) serves as the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS) for the quantification of Capecitabine in biological matrices via LC-MS/MS. Its utility is defined by a distinct mass shift (+11 Da) that eliminates spectral overlap with the natural isotope envelope of the analyte.

However, the utility of Capecitabine-d11 is strictly limited to the parent compound. Due to the metabolic cleavage of the labeled pentyl chain during the first step of biotransformation, this IS cannot track downstream metabolites (5'-DFCR, 5'-DFUR, or 5-FU). This guide details the isotopic specifications, metabolic limitations, and validation protocols required to ensure regulatory compliance (FDA M10/EMA).

Part 1: Structural Integrity & Isotopic Specifications

Chemical Structure & Label Position

The deuterated label in Capecitabine-d11 is located exclusively on the

-

Chemical Name: 5'-Deoxy-5-fluoro-N-[(pentyl-d11-oxy)carbonyl]cytidine[1][2]

-

Molecular Formula:

[1][2] -

Molecular Weight: ~370.42 Da (vs. ~359.35 Da for unlabeled)

The Physics of Enrichment: Why d11?

In mass spectrometry, "Isotopic Enrichment" is not merely a measure of purity; it is a measure of signal isolation.

-

The Natural Envelope Problem: Large organic molecules like Capecitabine (

) possess a natural isotopic envelope due to-

Unlabeled Capecitabine (

) has significant signal at -

If a standard with a low mass shift (e.g., Capecitabine-d3) were used, the

signal of the analyte would overlap with the

-

-

The d11 Solution: A shift of +11 Da moves the IS precursor ion (

371.3) far beyond the natural isotopic distribution of the analyte (

Critical Specification: Isotopic Purity vs. Atom %

For bioanalytical assays targeting low LLOQ (Lower Limit of Quantification), the critical specification is the absence of unlabeled (

| Parameter | Specification | Scientific Rationale |

| Chemical Purity | Prevents non-analyte matrix suppression. | |

| Isotopic Enrichment | Ensures the population of | |

| Mass Shift | Prevents cross-talk from Analyte |

Part 2: Metabolic Implications (Critical Limitation)

It is vital to understand that Capecitabine-d11 is a Parent-Only internal standard. The metabolic pathway of Capecitabine involves the enzymatic cleavage of the exact chain where the deuterium label resides.

The Label Loss Mechanism

Capecitabine is a prodrug converted to 5-FU through a three-step enzymatic cascade. The first step, mediated by Carboxylesterase (CES), hydrolyzes the pentyl carbamate group.

Consequence: The d11 label is lost in the first step. The resulting metabolite, 5'-DFCR, is chemically identical whether it originated from Capecitabine-d0 or Capecitabine-d11. Therefore, Capecitabine-d11 cannot be used to normalize extraction recovery or matrix effects for 5'-DFCR, 5'-DFUR, or 5-FU.

Pathway Visualization

Figure 1: Metabolic fate of Capecitabine-d11.[4] Note the immediate loss of the deuterium tag (Red) upon conversion to 5'-DFCR, rendering the IS useless for metabolite quantification.

Part 3: Method Validation Protocol

To ensure the isotopic enrichment of your Capecitabine-d11 lot is sufficient for your specific LLOQ, you must perform a Cross-Signal Contribution Test (CSCT) .

MRM Transitions

The fragmentation pattern of Capecitabine involves the loss of the sugar moiety, retaining the base and the carbamate side chain.

| Compound | Precursor Ion ( | Product Ion ( | Structure of Fragment |

| Capecitabine | 5-Fluoro-N-pentyloxycarbonylcytosine | ||

| Capecitabine-d11 | 5-Fluoro-N-(pentyl-d11 )-oxycarbonylcytosine |

Protocol: The "Zero Blank" Verification

This protocol quantifies the "Blank Effect"—the signal produced by the IS in the analyte channel due to imperfect isotopic enrichment.

Prerequisites:

-

IS Working Solution: Prepared at the intended assay concentration (e.g., 500 ng/mL).

-

Blank Matrix: Plasma from 6 sources (pooled).

Step-by-Step Workflow:

-

Preparation:

-

Sample A (Double Blank): Process blank plasma without IS.

-

Sample B (Zero Blank): Process blank plasma spiked only with Capecitabine-d11 IS at the working concentration.

-

Sample C (LLOQ): Process blank plasma spiked with Capecitabine analyte at the LLOQ level (with IS).

-

-

LC-MS/MS Acquisition:

-

Inject Sample A, B, and C in triplicate.

-

Monitor the Analyte Transition (

).

-

-

Calculation & Criteria (FDA M10):

-

Calculate the Area of the Analyte Peak in Sample B (The IS interference).

-

Calculate the Area of the Analyte Peak in Sample C (The LLOQ signal).

-

Pass Criteria:

. -

Note: While FDA allows 20%, for robust high-throughput assays, target

.

-

Validation Logic Diagram

Figure 2: Decision tree for validating Isotopic Purity suitability using the Zero Blank method.

Part 4: Troubleshooting & Optimization

Deuterium Isotope Effect (Chromatography)

Deuterium is slightly more lipophilic than hydrogen. In high-resolution chromatography (UPLC), Capecitabine-d11 may elute slightly earlier than the unlabeled parent.

-

Risk: If the retention time shift is significant, the IS may not co-elute perfectly with the analyte, failing to compensate for transient matrix effects (ion suppression zones).

-

Mitigation: Use standard HPLC (not UPLC) or adjust gradient slope to ensure overlap.

Solubility & Stability

-

Solubility: Capecitabine-d11 is soluble in DMSO, Methanol, and Acetonitrile.

-

Stock Storage: Store stock solutions at

or lower. -

Stability: The carbamate linkage is susceptible to hydrolysis in highly acidic or basic conditions. Ensure extraction buffers are near neutral pH (pH 4.0 - 8.0) to prevent degradation of the IS during processing.

References

-

FDA. (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.[4][6][7] Link

-

Shrivastav, P. S., et al. (2015). Determination of capecitabine-an anticancer drug in dried blood spot by LC-ESI-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences.[4] Link

-

LGC Standards. (n.d.). Capecitabine-d11 Reference Material Specifications.Link[3]

-

Santa Cruz Biotechnology. (n.d.). Capecitabine-d11 Product Data Sheet.Link[1]

-

EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency. Link

Sources

- 1. vivanls.com [vivanls.com]

- 2. Capecitabine-d11 | CAS 1132662-08-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. Capecitabine-d11 | TRC-C175652-10MG | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 7. researchgate.net [researchgate.net]

Literature review of Capecitabine-d11 in pharmacokinetic studies

This guide provides a technical, in-depth review of the application of Capecitabine-d11 as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) studies. It synthesizes bioanalytical protocols, metabolic contexts, and validation metrics to support researchers in optimizing LC-MS/MS assays.

Technical Whitepaper & Bioanalytical Guide

Executive Summary

Capecitabine is a prodrug of 5-Fluorouracil (5-FU), widely prescribed for metastatic breast and colorectal cancers. Its pharmacokinetic (PK) profile is complex, involving a three-step enzymatic conversion cascade. Accurate quantification of the parent drug, distinct from its metabolites, is critical for bioequivalence and therapeutic drug monitoring (TDM) studies.

Capecitabine-d11 (5'-Deoxy-5-fluoro-N-[(pentyl-d11-oxy)carbonyl]cytidine) serves as the gold-standard internal standard (IS) for these assays. By incorporating 11 deuterium atoms on the pentyl side chain, it offers a distinct mass shift (+11 Da) that eliminates isotopic crosstalk while maintaining chromatographic behavior nearly identical to the analyte. This guide details the mechanistic rationale, extraction protocols, and validation standards for deploying Capecitabine-d11 in high-sensitivity LC-MS/MS workflows.

Molecular Architecture & Rationale

Why Capecitabine-d11?

In quantitative LC-MS/MS, the choice of Internal Standard dictates the robustness of the assay. While structural analogs (e.g., capecitabine analogs with different alkyl chains) were historically used, they often fail to compensate for matrix effects (ion suppression/enhancement) because they do not co-elute perfectly with the analyte.

Capecitabine-d11 offers three definitive advantages:

-

Mass Resolution: The +11 Da shift (Parent m/z 360.1 → IS m/z 371.3) is substantial. It prevents "isotopic contribution" (M+11 isotopes of the parent contributing to the IS signal, or impurities in the IS contributing to the parent), which is a common risk with d3 or d4 labels.

-

Labeling Stability: The deuterium atoms are located on the n-pentyl carbamate side chain . This chain is the specific structural feature that differentiates Capecitabine from its metabolites. If the molecule is metabolized (cleaved), the label is lost, ensuring the IS does not interfere with metabolite quantification (e.g., 5'-DFCR or 5'-DFUR).

-

Matrix Compensation: As a stable isotope, it mirrors the ionization efficiency of Capecitabine, correcting for variability in extraction recovery and ESI source fluctuations.

Technical Consideration: The Deuterium Isotope Effect

Expert Insight: While SIL-IS are designed to co-elute, heavy deuteration (d11) can slightly reduce lipophilicity due to the lower polarizability of C-D bonds compared to C-H bonds. In Reverse Phase LC (RPLC), Capecitabine-d11 may elute slightly earlier than the unlabeled parent. Analysts must verify that the retention time shift (typically <0.1 min) does not push the IS peak into a suppression zone different from the analyte.

Metabolic Context & Pathway

Understanding the metabolic pathway is essential to confirm that Capecitabine-d11 tracks the parent drug only. The prodrug activation occurs in the liver and tumor tissues.[1]

Activation Pathway Diagram

The following diagram illustrates the enzymatic cascade. Capecitabine-d11 mimics the parent structure (top node) and is not used to track downstream metabolites.

Figure 1: Metabolic activation of Capecitabine.[1][2][3] The d11 IS (red) mimics the parent drug (blue) and does not interfere with downstream metabolites.

Bioanalytical Methodology (Protocol)

This section details a validated workflow for quantifying Capecitabine in human plasma or Dried Blood Spots (DBS) using Capecitabine-d11, synthesized from key literature sources (e.g., Shrivastav et al., 2016).

Sample Preparation: Liquid-Liquid Extraction (LLE)

LLE is preferred over Protein Precipitation (PPT) for Capecitabine to minimize matrix effects and ensure high cleanliness for the MS source.

Step-by-Step Protocol:

-

Aliquot: Transfer 50 µL of plasma (or a 3mm DBS punch suspended in buffer) into a clean tube.

-

IS Spiking: Add 50 µL of Capecitabine-d11 working solution (e.g., 500 ng/mL in 50% Methanol). Vortex for 30 sec.

-

Extraction: Add 2.5 mL of Ethyl Acetate .

-

Why Ethyl Acetate? Capecitabine is moderately lipophilic (LogP ~4.5). Ethyl acetate provides excellent recovery (>85%) while excluding polar plasma salts and proteins.

-

-

Agitation: Vortex vigorously for 5 mins or shake on a rotary mixer.

-

Phase Separation: Centrifuge at 4,000 rpm for 10 mins at 4°C.

-

Drying: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under a nitrogen stream at 40°C.

-

Reconstitution: Dissolve the residue in 100 µL of Mobile Phase. Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

-

Column: Phenomenex Gemini C18 (150 × 4.6 mm, 5 µm) or equivalent.[4]

-

Mobile Phase: Acetonitrile : 2 mM Ammonium Formate (pH 3.[4]0) (80:20 v/v).[4]

-

Note: The acidic pH (formic acid) is crucial to protonate the basic nitrogen for ESI+ mode.

-

-

Flow Rate: 1.0 mL/min (Split ratio applied if necessary).

-

Ionization: ESI Positive Mode (ESI+).

Mass Spectrometry Transitions (MRM)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| Capecitabine | 360.1 [M+H]⁺ | 244.4 | 20-25 | 200 |

| Capecitabine-d11 | 371.3 [M+H]⁺ | 255.1 | 20-25 | 200 |

Mechanism: The transition corresponds to the loss of the sugar moiety (5-deoxy-ribose derivative), leaving the fluoropyrimidine-carbamate core.

Workflow Visualization

The following diagram outlines the critical path from sample collection to data acquisition.

Figure 2: Step-by-step bioanalytical workflow using Capecitabine-d11.

Validation Metrics & Performance Data

Reliable PK studies require adherence to FDA/EMA bioanalytical guidelines. The following data summarizes typical performance metrics achieved using Capecitabine-d11 as the IS.

Linearity and Sensitivity

-

Range: 10 – 10,000 ng/mL (covers clinically relevant Cmax and trough levels).

-

Regression: Weighted least squares (

) is recommended to improve accuracy at the Lower Limit of Quantification (LLOQ). -

Correlation (

): Typically > 0.995.

Accuracy & Precision (Summary Table)

| Parameter | LLOQ (10 ng/mL) | Low QC (30 ng/mL) | Mid QC (4000 ng/mL) | High QC (8000 ng/mL) |

| Intra-day Precision (%CV) | < 10% | < 8% | < 5% | < 5% |

| Inter-day Accuracy (%) | 90-110% | 95-105% | 95-105% | 95-105% |

| Recovery (%) | ~85% | ~88% | ~90% | ~90% |

Stability Profile

Capecitabine-d11 is robust, but Capecitabine itself is sensitive to hydrolysis in basic conditions.

-

Stock Solution: Stable for >1 month at -20°C in Methanol.

-

Benchtop: Stable for ~6 hours at room temperature (keep samples cooled to 4°C in autosampler).

-

Freeze-Thaw: Stable for at least 3 cycles.

References

-

Determination of capecitabine-an anticancer drug in dried blood spot by LC-ESI-MS/MS. Source: International Journal of Pharmacy and Pharmaceutical Sciences (2016). Context: Primary protocol for DBS extraction using Capecitabine-d11.

-

Capecitabine-d11 Product Information & Structure. Source: Toronto Research Chemicals / LGC Standards. Context: Verification of chemical structure (pentyl-d11) and isotopic purity.

-

Pharmacokinetic Modelling of 5-FU Production from Capecitabine. Source: Journal of Pharmacokinetics and Pharmacodynamics (2005). Context: Detailed analysis of the metabolic pathway and PK compartments.

-

Bioanalytical Method Validation Guidance for Industry. Source: FDA (2018).[5] Context: Regulatory framework for validating the accuracy and precision cited in Section 6.

Sources

- 1. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Determination of Capecitabine and Its Metabolites in Plasma of Egyptian Colorectal Cancer Patients | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. LC–MS/MS method for the quantitation of decitabine and venetoclax in rat plasma after SPE: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Capecitabine in Serum Using Capecitabine-d11

Executive Summary

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Capecitabine in human serum. Unlike legacy HPLC-UV methods, this protocol utilizes Capecitabine-d11 as a stable isotope-labeled internal standard (SIL-IS).

Why this matters: Capecitabine is a prodrug with significant inter-patient pharmacokinetic variability. Accurate quantification is critical for therapeutic drug monitoring (TDM) and bioequivalence studies. The use of Capecitabine-d11 is non-negotiable for high-reliability assays; it compensates for the significant matrix effects (ion suppression) caused by serum phospholipids and variable recovery rates during protein precipitation, which analog internal standards (e.g., 5-chloro-2'-deoxyuridine) cannot adequately address.

Biological Context & Metabolic Pathway

Capecitabine is designed to generate 5-Fluorouracil (5-FU) preferentially in tumor tissue.[1] Understanding this pathway is crucial for sample handling, as ex-vivo enzymatic conversion can artificially lower Capecitabine levels if samples are not stabilized immediately.

Figure 1: Metabolic activation pathway of Capecitabine. Note that enzymes present in blood/tissue can continue this process after sampling, necessitating cold handling.

Materials and Reagents

-

Internal Standard: Capecitabine-d11 (Purity > 98%, isotopic enrichment > 99%).

-

Note: The d11 label is typically located on the pentyl side chain.

-

-

Matrix: Drug-free human serum (Commercial source or pooled donor).

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

-

Additives: Formic Acid (FA) or Ammonium Formate (AmForm).

Sample Preparation Protocol

We utilize Protein Precipitation (PPT) for its balance of throughput and recovery. While Liquid-Liquid Extraction (LLE) offers cleaner extracts, the use of a d11 IS allows us to tolerate the slightly higher matrix effect of PPT while gaining significant processing speed.

Workflow Visualization

Figure 2: Optimized Protein Precipitation workflow for Capecitabine extraction.

Detailed Steps & Expert Insights

-

Thawing: Thaw serum samples on wet ice. Never use a water bath (thermal instability).

-

Spiking: Add 20 µL of Internal Standard (Capecitabine-d11) to 100 µL of serum.

-

Expert Insight: The IS must be added before precipitation to equilibrate with the matrix proteins, ensuring it tracks the analyte's recovery perfectly.

-

-

Precipitation: Add 400 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Why Acid? Acidifying the precipitation solvent helps break protein binding and stabilizes the analyte.

-

-

Separation: Vortex vigorously for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Reconstitution (Optional): For higher sensitivity, evaporate the supernatant under Nitrogen at 35°C and reconstitute in Mobile Phase A:B (90:10). For clinical ranges (10–5000 ng/mL), direct injection of the supernatant (diluted 1:1 with water to match initial mobile phase) is often sufficient.

LC-MS/MS Method Conditions

Chromatographic Conditions

-

Column: Waters Atlantis T3 C18 (2.1 x 100 mm, 3 µm) or Phenomenex Gemini C18.

-

Rationale: Capecitabine is moderately polar. The T3 bonding technology retains polar compounds better than standard C18, preventing elution in the void volume where suppression is highest.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (or 2mM Ammonium Formate, pH 3.0).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 - 0.4 mL/min.

-

Gradient:

-

0.0 min: 10% B

-

1.0 min: 10% B

-

3.0 min: 90% B

-

4.0 min: 90% B

-

4.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry Parameters (ESI+)

Capecitabine ionizes efficiently in Positive Electrospray Ionization (ESI+) mode due to the basic nitrogen atoms in the pyrimidine ring.

| Parameter | Setting |

| Ionization Mode | ESI Positive |

| Spray Voltage | 3500 - 4500 V |

| Source Temp | 500°C |

| Curtain Gas | 30 psi |

MRM Transitions (Quantification Table)

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell Time | Collision Energy (CE) |

| Capecitabine | 360.1 ( | 263.1 ( | 100 ms | 20-25 eV |

| Capecitabine-d11 (IS) | 371.2 ( | 263.1 ( | 100 ms | 20-25 eV |

Technical Note on Transitions:

The transition

-

Selectivity: Specificity is achieved via the Q1 mass filter (360 vs 371).

-

Crosstalk: Ensure your MS resolution is set to "Unit" or "High" to prevent isotopic overlap from the native M+11 region (negligible) or IS impurities.

Method Validation Framework (FDA M10)

To ensure this method meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018 / ICH M10), the following parameters must be validated.

Linearity & Range

-

Target Range: 10 ng/mL (LLOQ) to 5000 ng/mL (ULOQ).

-

Curve Fitting: Linear regression (

) with -

Acceptance:

.[3][4] Back-calculated standards must be within ±15% (±20% for LLOQ).

Accuracy & Precision

-

QC Levels: LLOQ, Low, Medium, High.

-

Replicates: n=5 per level, over 3 separate runs.

-

Criteria: Intra- and inter-run CV% and Bias must be <15% (<20% for LLOQ).

Matrix Effect (The "d11" Advantage)

Calculate the Matrix Factor (MF) for both Analyte and IS.

-

Goal: The IS-Normalized MF should be close to 1.0. Even if absolute suppression occurs (e.g., signal drops to 60%), the d11 IS will drop proportionally, maintaining the ratio accuracy.

Troubleshooting & Expert Tips

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Source Contamination or pH mismatch | Clean the ESI shield. Ensure Mobile Phase is acidic (pH < 4) to protonate the pyrimidine ring. |

| Peak Tailing | Secondary Interactions | Use a column with better end-capping (e.g., Atlantis T3). Increase buffer strength (Ammonium Formate). |

| IS Signal Variation | Pipetting error or Matrix suppression | If IS area varies >50% between samples, check for hemolysis. Hemoglobin can cause severe suppression. |

| Carryover | High ULOQ sticking | Implement a needle wash with high organic content (e.g., 50:50 MeOH:ACN + 0.1% FA). |

References

-

US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry.[5] Retrieved from [Link]

-

Svoboda, P., et al. (2025).[4] Simultaneous LC-MS-MS Analysis of Capecitabine and its Metabolites. ResearchGate.[2][4]

-

Guichard, N., et al. (2010). An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma. Journal of Mass Spectrometry.

-

Deng, P., et al. (2015). Comparison of capecitabine concentrations determined by microsampling versus plasma concentrations. ResearchGate.[2][4]

Sources

Application Note: High-Throughput Solid-Phase Extraction (SPE) of Capecitabine from Human Plasma

[1]

Introduction & Scientific Rationale

Capecitabine is an orally administered fluoropyrimidine carbamate prodrug that undergoes a three-step enzymatic conversion to 5-fluorouracil (5-FU).[1] Because Capecitabine is lipophilic (LogP ~0.[1]84) while its metabolites (5'-DFCR, 5'-DFUR, 5-FU) become progressively more hydrophilic, developing a single extraction method for the parent drug can be challenging.[1]

Why Solid-Phase Extraction (SPE)? While Protein Precipitation (PPT) is faster, it often suffers from significant ion suppression due to retained phospholipids, leading to poor Lower Limits of Quantitation (LLOQ).[1] Liquid-Liquid Extraction (LLE) using ethyl acetate is effective but difficult to automate.[1] SPE using a Hydrophilic-Lipophilic Balanced (HLB) copolymer is the gold standard for Capecitabine because it retains the non-polar parent drug strongly while allowing aggressive washing of polar interferences.

The Role of Capecitabine-d11 This protocol utilizes Capecitabine-d11 (labeled on the pentyl side chain) as the Internal Standard (IS). Unlike structural analogs (e.g., 5-chloro-2'-deoxyuridine), the d11-isotopologue co-elutes with the analyte, perfectly correcting for:

Chemical & Physical Properties[1][3][4]

| Property | Capecitabine (Analyte) | Capecitabine-d11 (IS) |

| Molecular Formula | C15H22FN3O6 | C15H11D11FN3O6 |

| Molecular Weight | 359.35 g/mol | 370.42 g/mol |

| LogP | ~0.84 (Lipophilic) | ~0.84 |

| pKa | ~8.8 (Acidic moiety) | ~8.8 |

| Solubility | Soluble in MeOH, ACN; Low in Water | Same |

| Key Interaction | Hydrophobic (Pentyl chain) + H-Bonding | Same |

Materials & Reagents

-

SPE Cartridges: Oasis HLB 1 cc (30 mg) cartridges or 96-well µElution plates (Waters Corp or equivalent).[1]

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[1]

-

Reagents: Formic Acid (FA), Ammonium Acetate.[1]

-

Internal Standard: Capecitabine-d11 (Commercial standard, e.g., TRC or equivalent).

-

Stock Solution: 1 mg/mL in Methanol (Store at -20°C).

Experimental Protocol

Phase 1: Sample Pre-treatment

Critical Step:[1] Proper equilibration of the IS with the plasma is vital for accurate quantitation.

-

Thaw plasma samples at room temperature and vortex for 30 seconds.

-

Aliquot 200 µL of plasma into a clean microcentrifuge tube.

-

Spike IS: Add 20 µL of Capecitabine-d11 Working Solution (e.g., 500 ng/mL in 50% MeOH).

-

Acidify: Add 200 µL of 2% Formic Acid in Water .

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any gross particulates (optional but recommended to prevent cartridge clogging).

Phase 2: Solid-Phase Extraction (SPE) Workflow[1]

This protocol uses a "Load-Wash-Elute" logic optimized for HLB sorbents.[1]

| Step | Solvent / Action | Mechanistic Insight |

| 1. Condition | 1 mL Methanol | Activates the hydrophobic ligands on the sorbent. |

| 2. Equilibrate | 1 mL Water (0.1% Formic Acid) | Prepares the sorbent environment to match the sample pH. |

| 3. Load | Apply Pre-treated Sample (approx. 400 µL) | Flow rate: 1 mL/min. Analyte binds via hydrophobic interaction (pentyl chain).[1] |

| 4. Wash 1 | 1 mL 5% Methanol in Water | Removes salts, proteins, and highly polar metabolites (e.g., 5-FU) that bind weakly. |

| 5.[1] Wash 2 | 1 mL Water (0.1% Formic Acid) | Ensures removal of residual buffer salts prior to elution. |

| 6.[1] Dry | Apply high vacuum for 2-5 mins | Critical: Removes residual water which can interfere with the elution solvent and LC injection. |

| 7. Elute | 500 µL Methanol:Acetonitrile (90:10 v/v) | Strong organic solvent disrupts hydrophobic bonds.[1] The addition of ACN sharpens the elution profile. |

| 8. Reconstitute | Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase. | Concentrates the sample 2x (200µL plasma -> 100µL injection). |

LC-MS/MS Conditions

Chromatography (LC)

-

Column: Waters Atlantis dC18 or Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm or 3.5 µm).[1]

-

Note: A "dC18" (difunctional) or "T3" column is preferred for its ability to withstand 100% aqueous phases if the gradient starts low to capture polar metabolites.

-

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 - 0.4 mL/min.[1]

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10% | Initial Hold |

| 0.5 | 10% | Load |

| 3.0 | 90% | Linear Ramp (Elute Capecitabine) |

| 4.0 | 90% | Wash Column |

| 4.1 | 10% | Re-equilibration |

| 6.0 | 10% | End of Run |[1]

Mass Spectrometry (MS/MS)

-

Ionization: Electrospray Ionization (ESI), Positive Mode (+).[1][3]

-

Source Temp: 500°C.

-

Capillary Voltage: 3.0 kV.[1]

MRM Transitions: Note: Transitions depend on the specific d11 labeling position. The values below assume the standard Pentyl-d11 label.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Capecitabine | 360.1 [M+H]+ | 266.1 | 30 | 18 |

| Capecitabine-d11 | 371.1 [M+H]+ | 277.1 | 30 | 18 |

-

Logic: The 360 -> 266 transition represents the loss of the sugar moiety (or specific fragmentation of the fluorocytidine core) while retaining the pentyl side chain . Therefore, the d11 signal (on the pentyl chain) shifts the product ion by +11 Da (266 + 11 = 277).

-

Warning: Do not use a transition corresponding to the loss of the pentyl group (e.g., 360 -> 130 range) for the IS, as the d11 label would be lost, causing the IS to cross-talk with the native analyte or lose specificity.

Visualization of Workflows

Diagram 1: Analytical Workflow (Sample to Result)

Caption: Step-by-step bioanalytical workflow ensuring matrix removal and accurate quantitation via Internal Standard normalization.

Diagram 2: Chemical Interaction Logic[1]

Caption: Mechanistic interaction of Capecitabine with HLB sorbent, highlighting the separation from plasma matrix components.[1]

Validation Parameters & Troubleshooting

Expected Performance Metrics

-

Recovery: >85% (Consistent between Analyte and d11-IS).

-

Matrix Effect: 95-105% (Minimal ion suppression due to phospholipid removal).[1]

-

Linearity: 10 ng/mL to 5000 ng/mL.[1]

-

Precision (CV): <15% (Inter-day and Intra-day).[1]

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Recovery | Sample pH too high during Load.[1] | Ensure 2% Formic Acid is added to plasma.[1] Capecitabine must be neutral.[1] |

| High Backpressure | Clogged cartridge.[1] | Centrifuge plasma samples (Phase 1, Step 6) before loading.[1] |

| IS Signal Drift | Incomplete equilibration. | Vortex the plasma/IS mixture for at least 1 minute before adding acid. |

| Peak Tailing | Column degradation or pH mismatch.[1] | Use a fresh guard column; ensure Mobile Phase A is pH < 3.0. |

References

-

FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

-

Deng, P., et al. (2015).[1] "Simultaneous determination of capecitabine and its three nucleoside metabolites in human plasma by high performance liquid chromatography–tandem mass spectrometry." Journal of Chromatography B, 989, 71-79.[1] [Link]

-

Waters Corporation. (2014).[1] "A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB." Application Note. [Link][1]

-

De Rocher, B., et al. (2016).[1] "Determination of capecitabine... in dried blood spot by LC-ESI-MS/MS." International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Calculating response factors for Capecitabine using Capecitabine-d11

Application Note: Quantitative Bioanalysis of Capecitabine

A-021-2026

Calculating the Relative Response Factor for Capecitabine Using a Stable Isotope-Labeled Internal Standard, Capecitabine-d11, by LC-MS/MS

Abstract

This application note provides a comprehensive protocol for the accurate quantification of the anticancer drug Capecitabine in a biological matrix (human plasma). It details the establishment of a Relative Response Factor (RRF) using its stable isotope-labeled (SIL) internal standard, Capecitabine-d11. The use of a SIL internal standard is the gold standard in quantitative mass spectrometry, as it accurately corrects for variability during sample preparation and analysis.[1] This guide covers the theoretical basis for using an RRF, a step-by-step experimental protocol from sample preparation to LC-MS/MS analysis, and the final data processing steps. The methodologies described are aligned with the principles outlined in international bioanalytical method validation guidelines, ensuring data integrity and reliability for pharmacokinetic and toxicokinetic studies.[2][3][4]

Theoretical Background

The Principle of Response Factors in Chromatography

In quantitative chromatography, the detector's response to an analyte is ideally proportional to its concentration. The Response Factor (RF) is a simple ratio of this response (e.g., peak area) to the concentration of the analyte.[5]

RF = Peak Area / Concentration [6]

However, analytical systems and sample matrices are complex. Factors such as injection volume variability, sample extraction efficiency, and matrix-induced ion suppression or enhancement in mass spectrometry can introduce significant error.[7][8] To correct for these variables, an Internal Standard (IS) is used.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard is a Stable Isotope-Labeled (SIL) version of the analyte.[1][8] In this case, Capecitabine-d11 is used for the quantification of Capecitabine. A SIL-IS is considered the gold standard for several key reasons:

-

Physicochemical Similarity: It is chemically identical to the analyte, ensuring it co-elutes chromatographically and behaves similarly during sample extraction and ionization.[9]

-

Correction for Matrix Effects: Any suppression or enhancement of the MS signal caused by co-eluting components from the biological matrix will affect both the analyte and the SIL-IS equally.[7]

-

Mass Differentiability: The mass difference (in this case, 11 Daltons) allows the mass spectrometer to detect and quantify the analyte and the IS independently.[9]

By adding a fixed concentration of Capecitabine-d11 to all samples, standards, and quality controls, we can use the ratio of the analyte's peak area to the IS's peak area for quantification. This area ratio normalizes the response and corrects for procedural variability.

Relative Response Factor (RRF)

The Relative Response Factor (RRF) is the ratio of the response factors of two different compounds.[10] In the context of using an internal standard, it is the ratio of the response factor of the analyte to that of the internal standard.

RRF = Response Factor (Analyte) / Response Factor (IS)

This can be expressed using the peak areas and concentrations: